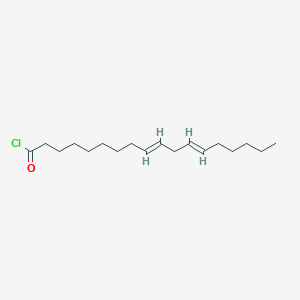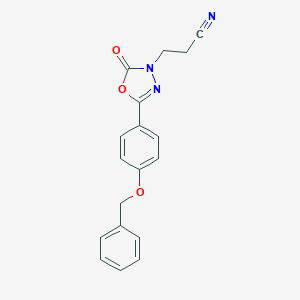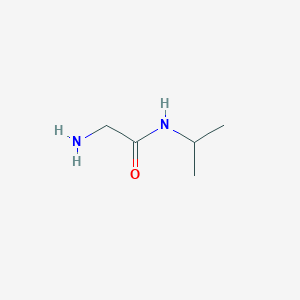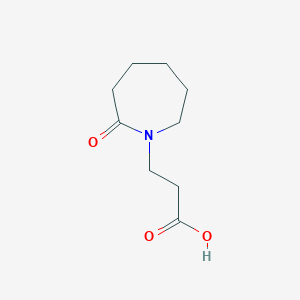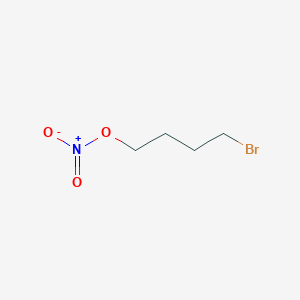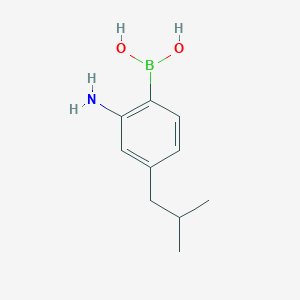![molecular formula C8H15NO2 B117561 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol CAS No. 61573-79-3](/img/structure/B117561.png)
3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Gas Chromatography in Flavor Analysis
A study highlights the role of 1-Octen-3-ol, an eight-carbon atom alcohol similar in structure to the query compound, in conferring a mushroom-like flavor to edible mushrooms. This compound is prevalent in various types of mint and lavender essential oils, demonstrating the use of gas chromatography in characterizing natural flavors and potentially guiding the application of similar compounds in food science and flavor engineering (Maggi, Papa, & Vittori, 2012).
Antioxidant Activity Analysis
Research on the analysis of antioxidant activity discusses various tests used to determine antioxidant capabilities, which may be relevant for studying the effects of hydroxymethyl compounds on oxidative stress and potential applications in medicine, pharmacy, and food engineering (Munteanu & Apetrei, 2021).
Therapeutic Cross-Linking Agents
A study investigates formaldehyde releasers (FARs) in cosmetics as potential therapeutic agents for tissue cross-linking (TXL) in medical applications, suggesting that structurally related compounds may have utility in therapeutic contexts (Babar et al., 2015).
DNA Repair System Implications
The implications of hydroxymethylation in the DNA repair system are explored, indicating the potential role of hydroxymethyl compounds in understanding and treating various diseases, including cancer and neurological disorders. This underscores the importance of hydroxymethyl groups in epigenetics and disease research (Shukla, Sehgal, & Singh, 2015).
Biomass Conversion to Value-Added Chemicals
The catalytic conversion of biomass-derived furfurals to cyclopentanones, with 5-(hydroxymethyl)furfural (HMF) as a key intermediate, highlights the relevance of hydroxymethyl groups in developing sustainable chemicals and materials from renewable resources. This research points towards potential applications in green chemistry and the production of bio-based polymers and fuels (Dutta & Bhat, 2021).
Propriétés
IUPAC Name |
3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-6-8(11)5-9-3-1-7(8)2-4-9/h7,10-11H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOANVQGVBKRAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577943 |
Source


|
| Record name | 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol | |
CAS RN |
61573-79-3 |
Source


|
| Record name | 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG49KQK2Y4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

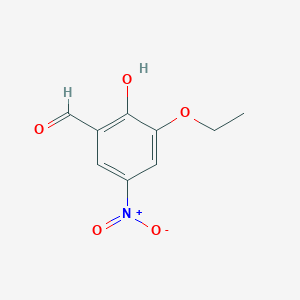
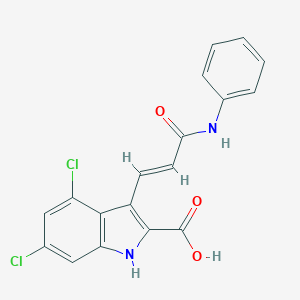
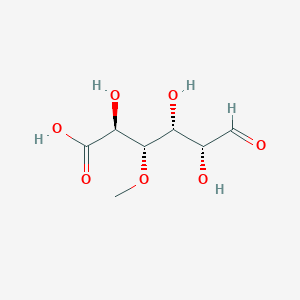

![3,6-Dimethylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B117486.png)
![[[o-(Allyloxy)phenoxy]methyl]oxirane](/img/structure/B117487.png)
